molecular formula C20H17N5O3 B2617573 benzyl 2-[3-(3-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetate CAS No. 893938-00-6

benzyl 2-[3-(3-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetate

Cat. No.: B2617573
CAS No.: 893938-00-6
M. Wt: 375.388
InChI Key: KJFHUJYSUIAENJ-UHFFFAOYSA-N
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Description

Benzyl 2-[3-(3-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetate is a synthetic heterocyclic compound featuring a triazolopyrimidine core fused with a benzyl ester moiety. This structure is characterized by a 3-methylphenyl substituent at position 3 of the triazolopyrimidine ring and a benzyl ester group at position 4.

Properties

IUPAC Name

benzyl 2-[3-(3-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O3/c1-14-6-5-9-16(10-14)25-19-18(22-23-25)20(27)24(13-21-19)11-17(26)28-12-15-7-3-2-4-8-15/h2-10,13H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJFHUJYSUIAENJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C3=C(C(=O)N(C=N3)CC(=O)OCC4=CC=CC=C4)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 2-[3-(3-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetate typically involves multiple steps. One common method involves the cyclization of appropriate precursors to form the triazolopyrimidine core, followed by esterification to introduce the benzyl group. The reaction conditions often include the use of acetic anhydride and pyridine under reflux for a couple of hours .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, and employing techniques such as continuous flow chemistry to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-[3-(3-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The benzyl ester group can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions can result in a wide range of derivatives with varying functional groups.

Scientific Research Applications

Benzyl 2-[3-(3-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetate has several applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: It has been studied for its potential biological activities, including anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to inhibit specific enzymes and pathways makes it a candidate for drug development.

    Industry: The compound’s chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of benzyl 2-[3-(3-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), an enzyme involved in cell cycle regulation . By binding to the active site of CDK2, the compound can disrupt the cell cycle, leading to apoptosis in cancer cells. This mechanism highlights its potential as an anticancer agent.

Comparison with Similar Compounds

Substituent Variations on the Triazolopyrimidine Core

Key structural analogs differ primarily in substituents at positions 3 and 6 of the triazolopyrimidine ring:

Compound Substituent at Position 3 Substituent at Position 6 Molecular Weight Key Features
Target Compound 3-Methylphenyl Benzyl ester ~438.45 (est.) High lipophilicity due to benzyl ester; moderate steric bulk from methylphenyl.
Methyl [3-(4-chlorobenzyl)-7-oxo...]acetate 4-Chlorobenzyl Methyl ester 361.78 Electron-withdrawing Cl enhances polarity; lower MW improves solubility.
6-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3-methoxybenzyl)... 3-Methoxybenzyl Oxadiazole-methyl 475.47 Oxadiazole introduces π-stacking potential; methoxy groups enhance solubility.
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{3-[(4-fluorophenyl)methyl]-7-oxo...}acetamide 4-Fluorophenylmethyl Acetamide-linked benzodioxin 436.40 Fluorine improves metabolic stability; acetamide increases hydrogen bonding.

Key Observations :

  • Electronic Effects : Electron-withdrawing groups (e.g., Cl in , F in ) modulate electronic density, affecting binding to targets like kinases or receptors.
  • Bulkiness : The 3-methylphenyl group provides moderate steric hindrance, which may influence binding pocket accessibility compared to smaller substituents (e.g., methoxy in ).

Functional Group Modifications

  • Ester vs.

Crystallographic and Physicochemical Properties

  • Crystal Packing : Analogs like exhibit intermolecular hydrogen bonding and π-π stacking, critical for solid-state stability. The target compound’s benzyl ester may promote similar packing but with increased van der Waals interactions due to aromaticity.
  • Solubility : Predicted lower solubility compared to methyl ester analogs (e.g., ) due to higher lipophilicity.

Biological Activity

Benzyl 2-[3-(3-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological evaluation, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound belongs to the class of heterocyclic compounds characterized by a triazole-pyrimidine framework. Its molecular formula is C20H18N6O2C_{20}H_{18}N_{6}O_{2}, with a molecular weight of approximately 374.4 g/mol. The structure includes a benzyl group and a 3-methylphenyl substituent which may influence its biological properties.

Synthesis

The synthesis of this compound typically involves multi-step reactions including cyclization and acylation processes. Various synthetic routes have been explored to optimize yield and purity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to triazole and pyrimidine derivatives. For instance, a study demonstrated that similar triazole derivatives exhibited significant cytotoxicity against various cancer cell lines such as MCF7 and NCI-H460. The mechanism of action often involves the inhibition of thymidylate synthase (TS), leading to apoptosis in cancer cells. The IC50 values for these compounds were reported to be in the range of 1.95–4.24 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin and 5-fluorouracil .

Antimicrobial Activity

The compound's antimicrobial properties have also been investigated. In vitro studies have shown that similar triazolo-pyrimidine derivatives exhibit inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. These findings suggest that the compound may have potential as an antimicrobial agent .

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of specific enzymes involved in cancer metabolism. For instance, compounds with similar structures have shown inhibition of enzymes like thymidylate synthase and dihydrofolate reductase (DHFR), which are crucial for nucleotide synthesis in rapidly dividing cells .

Case Studies

StudyFindingsReference
Study on Triazole DerivativesSignificant anticancer activity with IC50 values between 1.95–4.24 µM
Antimicrobial EvaluationEffective against E. coli and S. aureus
Enzyme Inhibition StudyInhibition of thymidylate synthase observed

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